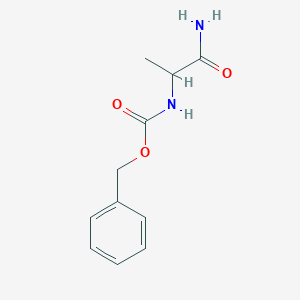

2-(Cbz-amino)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(1-amino-1-oxopropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-8(10(12)14)13-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZZSWNVVFTJRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901212497 | |

| Record name | Phenylmethyl N-(2-amino-1-methyl-2-oxoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901212497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2503-29-9 | |

| Record name | Phenylmethyl N-(2-amino-1-methyl-2-oxoethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2503-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl N-(2-amino-1-methyl-2-oxoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901212497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Cbz-amino)propanamide (N-Cbz-L-alaninamide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Cbz-amino)propanamide, also known as N-Benzyloxycarbonyl-L-alaninamide or N-Cbz-L-alaninamide, is a pivotal building block in the field of peptide synthesis and drug discovery. Its structure, featuring an L-alanine core with a Cbz-protected amine and a primary amide terminus, makes it a versatile intermediate for the construction of complex peptide chains and peptidomimetics. The Cbz (benzyloxycarbonyl) group, introduced by Bergmann and Zervas in 1932, was a foundational development in modern peptide chemistry, enabling controlled, stepwise peptide synthesis by preventing unwanted reactions at the N-terminus.[1][2] This guide provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, applications, and analytical characterization, designed to support researchers in leveraging this important molecule in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and analysis. The following table summarizes key properties for this compound.

| Property | Value | Source(s) |

| CAS Number | 2503-29-9 | [3] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [3] |

| Molecular Weight | 222.24 g/mol | [3] |

| IUPAC Name | benzyl (S)-(1-amino-1-oxopropan-2-yl)carbamate | [3] |

| Appearance | White to off-white powder/solid | [1][4] |

| Melting Point | 82-84 °C (for N-Cbz-L-alanine) | [5] |

| Solubility | Soluble in most common organic solvents | [5] |

| Purity | Typically ≥95% | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: first, the protection of the amino group of L-alanine with a benzyloxycarbonyl (Cbz) group, followed by the amidation of the resulting N-Cbz-L-alanine.

Part 1: N-Protection of L-Alanine

The initial step involves the reaction of L-alanine with benzyl chloroformate (Cbz-Cl) under basic conditions to form N-Cbz-L-alanine. This reaction is a classic example of the Schotten-Baumann reaction.[2]

Experimental Protocol: Synthesis of N-Cbz-L-alanine [6][7]

-

Dissolve L-alanine (1.0 equivalent) in a 2 M sodium hydroxide solution and cool the mixture to 0 °C in an ice bath.

-

While maintaining the temperature below 5 °C, slowly and simultaneously add benzyl chloroformate (1.1 equivalents) and a 2 N NaOH solution to maintain a pH between 9 and 10.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to a pH of 1-2 with cold 1 M hydrochloric acid, which will cause the N-Cbz-L-alanine to precipitate.

-

Filter the white precipitate, wash it with cold water, and dry it under a vacuum to yield N-Cbz-L-alanine.

Causality Behind Experimental Choices: The use of a base (NaOH) is crucial to deprotonate the amino group of alanine, making it nucleophilic enough to attack the electrophilic carbonyl carbon of benzyl chloroformate. Maintaining a low temperature helps to control the exothermicity of the reaction and minimize side reactions. The final acidification step is necessary to protonate the carboxylate, rendering the product less soluble in the aqueous phase and allowing for its isolation.

Part 2: Amidation of N-Cbz-L-alanine

The second step involves the conversion of the carboxylic acid of N-Cbz-L-alanine into a primary amide. This is typically achieved using a coupling reagent to activate the carboxylic acid, followed by the addition of ammonia or an ammonia equivalent.

Experimental Protocol: Synthesis of this compound [8]

-

Dissolve N-Cbz-L-alanine (1.0 equivalent) in an appropriate anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the activated ester.

-

Introduce a source of ammonia, such as ammonium chloride with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), or by bubbling ammonia gas through the solution.

-

Continue stirring the reaction at room temperature overnight.

-

Filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used).

-

Wash the organic layer with a dilute acid (e.g., 1 M HCl), a dilute base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Causality Behind Experimental Choices: Coupling reagents like DCC and EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The addition of HOBt or NHS can suppress side reactions and reduce the risk of racemization. The subsequent addition of ammonia provides the nucleophile to form the desired amide bond. The workup steps are designed to remove unreacted starting materials, coupling reagents, and byproducts.

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Peptide Synthesis

The primary application of this compound is as a versatile building block in the synthesis of peptides and peptidomimetics.[1][4] The Cbz group provides robust protection for the amine functionality, which is stable under a variety of reaction conditions but can be readily removed when desired.

Role as a Protecting Group

The benzyloxycarbonyl (Cbz) group is a cornerstone of peptide synthesis for several reasons:[1][2]

-

Stability: The Cbz group is stable to a wide range of reagents and conditions used in peptide synthesis, including mildly acidic and basic conditions.

-

Ease of Introduction: As detailed in the synthesis section, the Cbz group can be easily introduced using benzyl chloroformate.

-

Orthogonality: The Cbz group is orthogonal to other protecting groups, such as Boc and Fmoc, allowing for selective deprotection strategies in complex syntheses.

-

Clean Deprotection: The Cbz group is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C), which yields the free amine, toluene, and carbon dioxide as byproducts that are easily removed.[9]

Caption: Deprotection of a Cbz-protected amine.

Use in Peptide Library Synthesis

This compound can be a valuable component in the synthesis of peptide libraries for drug screening and discovery. Its incorporation allows for the introduction of an alaninamide residue at a specific position within a peptide sequence. The use of such protected amino acid amides is crucial for building peptide chains in a controlled, stepwise manner, which is the foundation of both solution-phase and solid-phase peptide synthesis (SPPS).[10]

Potential as a Precursor for Bioactive Molecules

While this compound is primarily used as a synthetic intermediate, its derivatives have been explored in the development of various therapeutic agents. For instance, peptide derivatives of carbapenems have been synthesized using N-carboxy anhydrides of amino acids to create prodrugs with improved chemical stability.[11] The alaninamide moiety can influence the pharmacokinetic properties of a drug molecule, such as its solubility and membrane permeability.

Analytical and Quality Control

Ensuring the purity and identity of this compound is critical for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for its quality control.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for assessing the purity of this compound and other Cbz-protected amino acid derivatives. A typical method would involve a C18 column with a mobile phase consisting of a gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape.

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of synthesis and purification. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) is used to separate the product from starting materials and byproducts.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the structure of the molecule. For N-Cbz-L-alanine, characteristic peaks include those for the aromatic protons of the benzyl group (around 7.3 ppm), the benzylic protons (around 5.1 ppm), the alpha-proton of the alanine residue, and the methyl protons.[12]

-

¹³C NMR: The carbon NMR spectrum can confirm the presence of all carbon atoms in the molecule, including the carbonyl carbons of the carbamate and the amide, the aromatic carbons, and the aliphatic carbons of the alanine residue.[13][14][15]

-

-

Infrared (IR) Spectroscopy: The IR spectrum can be used to identify the key functional groups in the molecule. Characteristic absorption bands would be observed for the N-H stretch of the amide and carbamate, the C=O stretch of the amide and carbamate, and the aromatic C-H and C=C stretches of the benzyl group.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[16]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.[16]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a fundamentally important building block for researchers and scientists in the field of drug development and peptide chemistry. Its well-defined structure, the stability of the Cbz protecting group, and its versatility in synthesis make it an invaluable tool for the creation of novel peptides and peptidomimetics. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Indispensable Role of N-Cbz-L-Ala-L-Ala-OH in Modern Pharmaceutical Synthesis.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis Advantage: Leveraging N-Cbz-L-Ala-L-Ala-OH for Research and Development.

- PrepChem.com. (n.d.). Synthesis of benzyloxycarbonyl-L-alanine.

- PubChem. (n.d.). N-carbobenzyloxyalanine.

- Google Patents. (n.d.). CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine.

- PubChem. (n.d.). N-benzoyl-L-alanine.

- ResearchGate. (2023, June 9). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?

- PubChem. (n.d.). N-Benzyloxycarbonyl-beta-alanine.

- MDPI. (n.d.). Epimerisation in Peptide Synthesis.

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- Rao, V. S., Fung-Tomc, J. C., & Desiderio, J. V. (1993). Use of amino acid N-carboxy anhydride in the synthesis of peptide prodrug derivatives (including beta-chloroalanyl) of C4-beta-aminoalkyl carbapenems. In vitro and in vivo activities. The Journal of antibiotics, 46(1), 167–176.

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- London, R. E., Walker, T. E., Kollman, V. H., & Matwiyoff, N. A. (1983). 13C n.m.r. study of L-alanine peptides. International journal of peptide and protein research, 22(4), 502–508.

- Liu, R., & Lam, K. S. (2017). Synthesis and screening of peptide libraries with free C-termini. Methods in molecular biology (Clifton, N.J.), 1563, 1–15.

- University of North Texas. (2010). Synthesis and Screening of a Combinatorial Peptide Library for Ligands to Target Transferrin.

- eScholarship.org. (n.d.). Submonomer synthesis of sequence defined peptoids with diverse side-chains.

- Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.

Sources

- 1. nbinno.com [nbinno.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. achemblock.com [achemblock.com]

- 4. nbinno.com [nbinno.com]

- 5. Thermo Scientific Chemicals N-Carbobenzyloxy-L-alanine, 98% | Fisher Scientific [fishersci.ca]

- 6. prepchem.com [prepchem.com]

- 7. N-Cbz-D-Alanine synthesis - chemicalbook [chemicalbook.com]

- 8. CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine - Google Patents [patents.google.com]

- 9. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Use of amino acid N-carboxy anhydride in the synthesis of peptide prodrug derivatives (including beta-chloroalanyl) of C4-beta-aminoalkyl carbapenems. In vitro and in vivo activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-Carbobenzyloxy-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 13. N-Cbz-L-glutamic acid(1155-62-0) 13C NMR spectrum [chemicalbook.com]

- 14. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 15. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical Properties and Applications of N-benzyloxycarbonyl-L-alaninamide

This guide provides a comprehensive technical overview of N-benzyloxycarbonyl-L-alaninamide (Z-L-alaninamide), a key building block in synthetic organic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and diverse applications of this versatile compound, grounding all information in established scientific principles and methodologies.

Introduction: Strategic Importance of Z-L-alaninamide

N-benzyloxycarbonyl-L-alaninamide is a derivative of the naturally occurring amino acid L-alanine. The introduction of the benzyloxycarbonyl (Cbz or Z) group at the N-terminus serves as a crucial protecting group, preventing unwanted reactions of the amino group during chemical transformations, particularly in peptide synthesis. The C-terminal primary amide functionality imparts distinct chemical properties and biological relevance, making Z-L-alaninamide a valuable intermediate in the synthesis of a wide array of bioactive molecules. Its unique structure allows for the controlled incorporation of the L-alanine moiety into larger molecules, contributing to the development of peptides, enzyme inhibitors, and other pharmaceutical agents.[1][2] Researchers leverage Z-L-alaninamide not only for its role in peptide chain elongation but also for its ability to potentially enhance the solubility and stability of the resulting peptides.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Z-L-alaninamide is fundamental to its effective application in research and development. These properties dictate its behavior in various chemical environments and are critical for designing synthetic routes and purification strategies.

Structural and Molecular Data

The molecular structure of N-benzyloxycarbonyl-L-alaninamide consists of an L-alanine core, with its amino group protected by a benzyloxycarbonyl group and its carboxyl group converted to a primary amide.

Diagram of the Molecular Structure of N-benzyloxycarbonyl-L-alaninamide

A 2D representation of the molecular structure of N-benzyloxycarbonyl-L-alaninamide.

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 13139-27-0 | [3][4] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [3][4] |

| Molecular Weight | 222.24 g/mol | [3][4] |

| IUPAC Name | benzyl N-[(2S)-1-amino-1-oxopropan-2-yl]carbamate | [5] |

| Appearance | White to off-white powder | [] |

| Melting Point | 131-136 °C | [] |

| Purity | ≥ 98% (HPLC) | [] |

Solubility Profile

Based on general principles and data for related compounds like L-alaninamide hydrochloride, the following qualitative solubility can be anticipated:

-

Soluble to Slightly Soluble: in alcohols (e.g., methanol, ethanol) and polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide).

-

Sparingly Soluble to Insoluble: in non-polar organic solvents (e.g., diethyl ether, hexanes) and water.

For precise quantitative solubility determination in a specific solvent system, experimental methods such as the shake-flask method followed by gravimetric or spectroscopic analysis are recommended.

Synthesis and Reactivity

The synthesis of N-benzyloxycarbonyl-L-alaninamide typically proceeds from its corresponding carboxylic acid, N-benzyloxycarbonyl-L-alanine. The key transformation is the formation of the amide bond, which can be achieved through several established synthetic methodologies.

General Synthesis Workflow

A common and effective approach for the synthesis of primary amides from carboxylic acids is the mixed anhydride method followed by aminolysis with ammonia. This method is often preferred due to its mild reaction conditions and good yields.

Workflow for the Synthesis of N-benzyloxycarbonyl-L-alaninamide

A generalized workflow for the synthesis of Z-L-alaninamide via the mixed anhydride method.

Experimental Protocol: Synthesis via Mixed Anhydride Method

This protocol is adapted from established procedures for the synthesis of similar N-benzyloxycarbonyl-L-alanine amides.[3][7]

Materials:

-

N-benzyloxycarbonyl-L-alanine (1.0 eq)

-

Dry Tetrahydrofuran (THF)

-

N-Ethylmorpholine (1.0 eq) or Triethylamine (1.0 eq)

-

Isobutyl chloroformate (1.0 eq)

-

Concentrated Aqueous Ammonia (excess)

-

Ethyl acetate

-

1 N Hydrochloric acid

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane

Procedure:

-

Activation: Dissolve N-benzyloxycarbonyl-L-alanine in dry THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -15 °C in an ice-salt or acetone/dry ice bath.

-

Add N-ethylmorpholine (or triethylamine) dropwise, maintaining the temperature at -15 °C.

-

Add isobutyl chloroformate dropwise to the solution over a period of 10-15 minutes, ensuring the temperature does not rise above -10 °C.

-

Stir the resulting mixture at -15 °C for 20-30 minutes to allow for the formation of the mixed anhydride intermediate.

-

Aminolysis: Add an excess of cold, concentrated aqueous ammonia to the reaction mixture dropwise, maintaining the temperature below 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Workup: Remove the THF by rotary evaporation.

-

Add ethyl acetate to the residue and transfer the mixture to a separatory funnel.

-

Wash the organic layer successively with 1 N HCl, water, 5% sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexane, to yield pure N-benzyloxycarbonyl-L-alaninamide.

Key Applications in Research and Development

N-benzyloxycarbonyl-L-alaninamide serves as a cornerstone in various areas of chemical and pharmaceutical research due to its unique structural features.

Peptide Synthesis

The primary application of Z-L-alaninamide is as a building block in peptide synthesis.[1][2] The C-terminal amide is a common feature in many biologically active peptides. Using Z-L-alaninamide allows for the direct incorporation of an amidated alanine residue at the C-terminus of a peptide chain. The Z-group provides robust protection of the N-terminus, which can be removed under specific conditions, typically catalytic hydrogenation, that are orthogonal to many other protecting groups used in peptide chemistry.

Development of Enzyme Inhibitors and Bioactive Molecules

Z-L-alaninamide is also a valuable precursor for the synthesis of enzyme inhibitors and other pharmaceutical intermediates.[1] The alaninamide moiety can be a key pharmacophore in molecules designed to interact with the active sites of enzymes such as proteases and amidases. Furthermore, novel alaninamide derivatives have been synthesized and investigated for their potential as antiseizure and antinociceptive therapies.[8]

Biochemical and Mechanistic Studies

In the field of biochemistry, Z-L-alaninamide can be employed as a substrate to study the activity and specificity of enzymes like aminopeptidases and amidases.[2][5] By monitoring the enzymatic hydrolysis of the amide bond, researchers can gain insights into enzyme kinetics, inhibition mechanisms, and the role of specific amino acid residues in substrate recognition.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-benzyloxycarbonyl-L-alaninamide is not widely available, general safety precautions for this class of compounds should be followed. The safety information for the closely related N-benzyloxycarbonyl-L-alanine suggests that it should be handled with care in a laboratory setting.

-

General Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin, eyes, and clothing.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: If swallowed, rinse mouth with water and seek medical advice.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

N-benzyloxycarbonyl-L-alaninamide is a strategically important molecule in the field of synthetic chemistry and drug discovery. Its well-defined chemical properties, coupled with its role as a protected amino acid amide, make it an indispensable tool for the synthesis of peptides, enzyme inhibitors, and other complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory. This guide provides a foundational understanding for researchers and scientists to leverage the full potential of this versatile chemical building block.

References

- PrepChem. Synthesis of N-benzyloxycarbonyl-L-alanine ethylamide.

- PrepChem. Synthesis of N-benzyloxycarbonyl-L-alanine cyclohexylamide.

- Chem-Impex. Z-L-alanine amide.

- Jakubiec, M., et al. (2022). Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization. International Journal of Molecular Sciences, 23(15), 8585.

- J&K Scientific LLC. Z-L-alanine amide | 13139-27-0.

- PubChem. N-carbobenzyloxyalanine. National Center for Biotechnology Information.

- PubChem. N-Benzyloxycarbonyl-beta-alanine. National Center for Biotechnology Information.

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. chemimpex.com [chemimpex.com]

- 3. prepchem.com [prepchem.com]

- 4. N-Cbz-L-alanine amide 95% | CAS: 13139-27-0 | AChemBlock [achemblock.com]

- 5. jk-sci.com [jk-sci.com]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic Data for 2-(Cbz-amino)propanamide: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(Cbz-amino)propanamide, also known as N-Cbz-alaninamide or benzyl (1-amino-1-oxopropan-2-yl)carbamate. The structural elucidation of this molecule is crucial for its application in peptide synthesis and drug development. This document will cover the theoretical underpinnings, experimental protocols, and detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to this compound

This compound is an N-terminally protected amino acid derivative. The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group in peptide synthesis, preventing the amino group of the alanine residue from participating in unwanted side reactions. The primary amide at the C-terminus makes it a valuable building block for the synthesis of peptide amides, which are of significant interest in medicinal chemistry due to their often-enhanced metabolic stability and biological activity compared to their carboxylic acid counterparts.

Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound before its use in further synthetic applications. This guide will provide a comprehensive overview of the expected spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Theoretical Framework: The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The chemical shift (δ) is influenced by the electron density around the proton, while the splitting pattern (multiplicity) arises from the magnetic coupling between neighboring, non-equivalent protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (NH and NH₂).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Data and Interpretation:

Based on the structure of this compound and data from analogous compounds like N-Cbz-D-alanine[1][2], the following ¹H NMR signals are predicted:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.35 | multiplet | 5H | Ar-H | Protons of the phenyl ring of the Cbz group. |

| ~7.0-7.5 | broad singlet | 2H | -CONH₂ | Protons of the primary amide. Their chemical shift can be variable and the signal may be broad due to quadrupole effects and exchange. |

| ~5.5-6.0 | doublet | 1H | -NH -Cbz | The carbamate proton, coupled to the α-proton. |

| ~5.10 | singlet | 2H | -O-CH₂ -Ph | The benzylic protons of the Cbz group. They appear as a singlet as there are no adjacent protons. |

| ~4.1-4.3 | quintet | 1H | α-CH | The α-proton of the alanine residue, coupled to the methyl protons and the carbamate NH proton. |

| ~1.35 | doublet | 3H | -CH₃ | The methyl protons of the alanine residue, coupled to the α-proton. |

Visualization of Key ¹H NMR Correlations:

Caption: Key J-coupling correlations in the ¹H NMR spectrum of this compound.

¹³C NMR Spectroscopy

Theoretical Framework: The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. The chemical shift of each carbon is indicative of its hybridization and the electronegativity of attached atoms.

Experimental Protocol: The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the acquisition of a proton-decoupled ¹³C spectrum being the standard method to obtain singlets for each unique carbon atom.

Predicted ¹³C NMR Data and Interpretation:

Based on data for N-Cbz-D-alanine[1] and general principles of ¹³C NMR, the following chemical shifts are anticipated:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C =O (Amide) | The carbonyl carbon of the primary amide. |

| ~156 | C =O (Carbamate) | The carbonyl carbon of the Cbz protecting group. |

| ~136 | Ar-C (Quaternary) | The quaternary carbon of the phenyl ring attached to the benzylic group. |

| ~128.5 | Ar-C H | Aromatic carbons of the phenyl ring. |

| ~128.0 | Ar-C H | Aromatic carbons of the phenyl ring. |

| ~127.8 | Ar-C H | Aromatic carbons of the phenyl ring. |

| ~67 | -O-C H₂-Ph | The benzylic carbon of the Cbz group. |

| ~51 | α-C H | The α-carbon of the alanine residue. |

| ~18 | -C H₃ | The methyl carbon of the alanine residue. |

Infrared (IR) Spectroscopy

Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Predicted IR Data and Interpretation:

Drawing from data on similar structures like benzyl carbamate[3], the IR spectrum of this compound is expected to show the following key absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 and ~3200 | N-H stretch | Primary amide (-CONH₂) and Carbamate (-NH) |

| ~3050 | C-H stretch | Aromatic C-H |

| ~2950 | C-H stretch | Aliphatic C-H |

| ~1690 | C=O stretch | Carbamate carbonyl |

| ~1650 | C=O stretch (Amide I) | Amide carbonyl |

| ~1540 | N-H bend (Amide II) | Amide and Carbamate |

| ~1250 | C-N stretch | Amide and Carbamate |

Visualization of the IR Spectroscopy Workflow:

Caption: A simplified workflow for acquiring and analyzing an IR spectrum.

Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can also reveal structural details through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₁H₁₄N₂O₃, with a molecular weight of 222.24 g/mol [4].

Experimental Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC).

-

Ionization: The molecules are ionized, for example, by Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar molecules.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation:

-

Molecular Ion Peak [M+H]⁺: In ESI-MS, the protonated molecule is expected at m/z = 223.1.

-

Key Fragmentation Pathways:

-

Loss of the benzyl group (C₇H₇, 91 Da) from the molecular ion.

-

Loss of CO₂ (44 Da) from the carbamate moiety.

-

Cleavage of the amide bond, leading to characteristic fragment ions.

-

Visualization of a Plausible Fragmentation Pathway:

Caption: A potential fragmentation pathway for protonated this compound in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and validated confirmation of its chemical structure. The predicted data presented in this guide, based on established principles and analysis of closely related compounds, serves as a reliable reference for researchers and scientists in the field of peptide and medicinal chemistry. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental for the synthesis and application of this important chemical entity.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. (n.d.). The Royal Society of Chemistry.

Sources

Solubility of 2-(Cbz-amino)propanamide in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(Cbz-amino)propanamide in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Benzyloxycarbonylamino)propanamide, commonly known as Z-Alaninamide. As a crucial intermediate in peptide synthesis and various pharmaceutical development pathways, a thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, purification strategies, and formulation development. This document elucidates the molecular properties governing the solubility of Z-Alaninamide, offers predictive insights into its behavior in different solvent classes, and provides a rigorous, field-proven experimental protocol for the precise determination of its thermodynamic solubility. This guide is intended for researchers, chemists, and drug development professionals seeking both a theoretical foundation and a practical framework for working with N-Cbz protected amino acid amides.

Foundational Principles: Molecular Structure and Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of this compound features distinct regions with differing polarities, which are key to understanding its solubility profile.

-

The Alaninamide Core: The central alaninamide structure contains a primary amide (-CONH₂) and a secondary amide (the Cbz linkage). Both groups are polar and capable of acting as hydrogen bond donors (N-H) and acceptors (C=O). This region imparts a hydrophilic character to the molecule.

-

The Benzyloxycarbonyl (Cbz/Z) Group: This N-terminal protecting group consists of a benzyl ring and a carbonyl group. The aromatic ring is large, nonpolar, and hydrophobic, capable of engaging in π-π stacking and van der Waals interactions. The carbonyl oxygen introduces a polar site capable of hydrogen bonding. The Cbz group is known to make protected amino acids easy to crystallize and enhances their stability.[1]

The overall solubility is a balance between the polar interactions of the amide backbone and the nonpolar nature of the Cbz group. A solvent's ability to effectively solvate both of these regions will determine its efficacy.

Theoretical Framework: Thermodynamics and Solvent Properties

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy change (ΔG), which depends on the enthalpy (ΔH) and entropy (ΔS) of the solution. A spontaneous process (dissolution) occurs when ΔG is negative. This state of equilibrium, known as a saturated solution, is the foundation of thermodynamic solubility measurement.[2][3] The principle of "like dissolves like" serves as an excellent predictive tool:

-

Polar Solvents are effective at dissolving polar solutes by forming strong dipole-dipole interactions or hydrogen bonds.

-

Nonpolar Solvents best dissolve nonpolar solutes through weaker van der Waals forces.

Organic solvents are further classified by their ability to donate hydrogen bonds:

-

Polar Protic Solvents: These solvents, such as alcohols (methanol, ethanol), contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[4][5] They are effective at solvating both anions and cations.

-

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) have large dipole moments but lack O-H or N-H bonds.[4][6] They are excellent hydrogen bond acceptors but cannot donate. This makes them particularly effective at solvating cations while leaving anions relatively "naked" and reactive.[7]

For this compound, solvents that can accommodate both hydrogen bonding for the amide core and favorable interactions for the hydrophobic benzyl group will prove to be the most effective.

Predicted Solubility Profile of this compound

Based on the molecular structure and theoretical principles, a qualitative solubility profile can be predicted. This serves as a starting point for solvent selection in experimental work.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | Moderate to High | The alcohol's -OH group can form hydrogen bonds with the amide N-H and C=O groups. The alkyl portion of the solvent can interact with the nonpolar Cbz group. Solubility may be limited by the energy required to disrupt the solvent's own hydrogen-bonding network.[8] |

| Polar Aprotic | DMF, DMSO, Acetone | High | These solvents are excellent hydrogen bond acceptors, readily solvating the amide protons. Their polarity effectively solvates the dipole of the amide bonds, and they can engage in favorable dipole-induced dipole interactions with the aromatic ring of the Cbz group.[6] |

| Ethers | Tetrahydrofuran (THF) | Moderate | THF is a polar aprotic solvent but is less polar than DMF or DMSO. It can act as a hydrogen bond acceptor for the amide protons, but its ability to solvate the polar core is weaker, leading to moderate solubility. |

| Halogenated | Dichloromethane (DCM) | Low to Moderate | DCM is a weakly polar solvent. It can offer some dipole-dipole interactions but is not effective at forming strong hydrogen bonds, limiting its ability to dissolve the polar amide backbone. |

| Nonpolar Aromatic | Toluene | Low | Toluene can engage in favorable π-π stacking with the benzyl ring of the Cbz group. However, it is incapable of solvating the highly polar amide groups, leading to poor overall solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | These solvents only offer weak van der Waals forces, which are insufficient to overcome the strong intermolecular hydrogen bonds and dipole forces within the this compound crystal lattice. |

Authoritative Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain precise, quantitative data, the equilibrium shake-flask method is the gold standard, as it measures the true thermodynamic solubility.[9] The protocol below is a self-validating system designed for accuracy and reproducibility.

Experimental Workflow Diagram

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Step-by-Step Methodology

-

Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a series of glass vials (e.g., 4 mL screw-cap vials). The amount should be sufficient to ensure a solid phase remains at equilibrium (a 5-10 fold excess over the estimated solubility is recommended). b. Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial. c. Seal the vials tightly to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). b. Agitate the vials for a predetermined period to allow the system to reach thermodynamic equilibrium. c. Self-Validation Check: To ensure equilibrium has been reached, sample vials at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change between the later time points.[10]

-

Phase Separation: a. After equilibration, remove the vials and allow the undissolved solid to settle by gravity or by centrifugation at the same constant temperature. b. Carefully withdraw an aliquot of the clear supernatant using a syringe. c. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., PTFE, 0.22 or 0.45 µm pore size) to remove any microscopic undissolved particles. This step is critical for accuracy.

-

Quantification of Solute Concentration:

Option A: High-Performance Liquid Chromatography (HPLC-UV) (Preferred for accuracy and sensitivity) a. Calibration: Prepare a stock solution of this compound in a suitable solvent (in which it is highly soluble, e.g., acetonitrile) of a known concentration. Perform serial dilutions to create a set of at least five calibration standards.[11] b. Analysis: Inject the standards to generate a calibration curve of UV absorbance versus concentration. c. Sample Measurement: Accurately dilute the filtered supernatant from step 3c to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample by HPLC.[12] d. Calculation: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to find the solubility in the original solvent.

Option B: Gravimetric Analysis (Simpler, less sensitive, for higher solubilities) a. Accurately weigh a clean, dry evaporating dish (W₁).[13] b. Transfer a precise volume or mass of the filtered supernatant from step 3c into the pre-weighed dish and record the total weight (W₂). c. Gently evaporate the solvent in a fume hood or under a stream of nitrogen, followed by drying in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved. d. Record the final weight of the dish with the dried solute residue (W₃).[14] e. Calculation: The mass of the dissolved solute is (W₃ - W₁). The mass of the solvent is (W₂ - W₃). Solubility can be expressed in g/100g of solvent or converted to g/100mL using the solvent's density.

Visualizing Molecular Interactions

The type of intermolecular forces dictates solubility. The following diagram illustrates the primary interactions between this compound and different solvent classes.

Sources

- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 2. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. youtube.com [youtube.com]

- 8. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. pharmaguru.co [pharmaguru.co]

- 12. researchgate.net [researchgate.net]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. pharmajournal.net [pharmajournal.net]

The Expanding Therapeutic Potential of Alaninamide Derivatives: A Technical Guide to Their Biological Activities

Introduction: The Alaninamide Scaffold as a Privileged Structure in Medicinal Chemistry

Alaninamide derivatives, a class of small molecules characterized by an alanine amide core, have emerged as a highly versatile and promising scaffold in the landscape of modern drug discovery.[1] Their inherent structural simplicity, combined with the stereochemical diversity afforded by the chiral center of alanine, presents a fertile ground for the rational design of novel therapeutic agents.[2][3] These derivatives have demonstrated a remarkable breadth of biological activities, showing significant potential in addressing a wide array of human diseases. Their capacity to engage with a diverse range of biological targets, including critical enzymes and ion channels, highlights their importance as foundational structures for the development of next-generation pharmaceuticals.[1]

This technical guide offers an in-depth exploration of the significant biological activities of alaninamide derivatives. It is designed for researchers, scientists, and drug development professionals, providing a synthesis of technical data, detailed experimental methodologies, and mechanistic insights to facilitate further investigation and application of this important class of compounds.

Anticonvulsant and Antinociceptive Properties: Modulating Neuronal Excitability

A primary area of investigation for alaninamide derivatives has been in the realm of neuroscience, specifically in the development of novel anticonvulsant and antinociceptive (pain-relieving) agents. Numerous studies have revealed their broad-spectrum efficacy in preclinical models of epilepsy and pain, suggesting their potential to address significant unmet medical needs.[4][5]

Evidence of Anticonvulsant Efficacy

Several series of alaninamide derivatives have shown potent protective effects in well-established seizure models, including the maximal electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures, and the 6 Hz model, a representation of pharmacoresistant seizures.[4][6] The data consistently indicate that specific chemical modifications to the alaninamide scaffold are critical for potent anticonvulsant activity.[7]

| Compound | MES (ED₅₀ mg/kg) | 6 Hz (32 mA) (ED₅₀ mg/kg) | 6 Hz (44 mA) (ED₅₀ mg/kg) | Rotarod (TD₅₀ mg/kg) | Protective Index (PI)¹ in MES Test | Reference |

| Compound 5 | 48.0 | 45.2 | 201.3 | > 300 | > 6.25 | [8] |

| Compound 26 | 64.3 | 15.6 | 29.9 | Not Reported | Not Reported | [5] |

| Compound 28 | 34.9 | 12.1 | 29.5 | Not Reported | Not Reported | [5] |

¹ Protective Index (PI) is calculated as TD₅₀ / ED₅₀, representing the therapeutic window. A higher PI value is more favorable.

Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels

The anticonvulsant and antinociceptive effects of many alaninamide derivatives are attributed to their ability to modulate voltage-gated sodium channels.[9] These channels are crucial for the initiation and propagation of action potentials in neurons.[10] By blocking these channels, alaninamide derivatives can reduce neuronal hyperexcitability, a hallmark of both seizures and neuropathic pain.[10][11] Patch-clamp studies have confirmed that certain derivatives can significantly inhibit fast sodium currents in cortical neurons, a mechanism shared by several established anti-seizure medications.[5]

Anticancer Activity: Targeting Key Signaling Pathways

Alaninamide derivatives have also demonstrated significant promise as anticancer agents, with studies showing their ability to induce cytotoxicity in various cancer cell lines and interfere with critical signaling pathways that drive tumor growth and survival.[12][13]

Cytotoxicity Against Diverse Cancer Cell Lines

The antiproliferative effects of these derivatives have been observed in leukemia, breast, and prostate cancer cell lines.[12][13] The potency of these compounds is often highly dependent on the specific chemical modifications of the alaninamide structure.[13]

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| α-AAA-A | HL-60 (Leukemia) | 1.61 ± 0.11 | [12] |

| α-AAA-A | K562 (Leukemia) | 3.01 ± 0.14 | [12] |

| α-AAA-B | HL-60 (Leukemia) | 3.12 ± 0.15 | [12] |

| α-AAA-B | K562 (Leukemia) | 6.21 ± 0.17 | [12] |

| Compound 3h | A-549 (Lung) | 11.56 ± 0.187 | [14] |

| Compound 3h | MCF-7 (Breast) | 17.88 ± 0.235 | [14] |

Mechanism of Action: Inhibition of the PI3K/AKT Pathway

A key mechanism underlying the anticancer activity of some alaninamide derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway.[3][5] This pathway is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival.[3][15] By inhibiting this pathway, alaninamide derivatives can effectively halt the uncontrolled proliferation of cancer cells and induce apoptosis.[5][12]

Antimicrobial and Antifungal Activity

The alaninamide scaffold has also been successfully incorporated into molecules with significant antimicrobial and antifungal properties. These derivatives have been shown to be effective against a range of pathogenic bacteria and fungi.[16]

Efficacy Against Pathogenic Microorganisms

The antimicrobial and antifungal efficacy of alaninamide derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.[17]

| Compound | Organism | MIC (µg/mL) | Reference |

| F8 | Candida albicans | 16 | [18] |

| F9 | Escherichia coli | 32 | [18] |

| F24 | Candida albicans | 16 | [18] |

| F42 | Candida albicans | 16 | [18] |

Mechanism of Action: Inhibition of Alanine Racemase

A key target for the antimicrobial activity of certain alaninamide derivatives is alanine racemase.[19] This enzyme is crucial for the synthesis of the bacterial cell wall, as it catalyzes the conversion of L-alanine to D-alanine, an essential component of peptidoglycan.[19][20] By inhibiting alanine racemase, these derivatives disrupt cell wall synthesis, leading to bacterial cell death.[18][21]

Other Notable Biological Activities

Beyond the major areas highlighted above, alaninamide derivatives have shown potential in other therapeutic areas:

-

Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).

-

Antiviral Activity: Some alaninamide-containing compounds have exhibited antiviral activity against viruses such as the Tobacco Mosaic Virus (TMV) and HIV.[8][9][22][23]

-

Enzyme Inhibition: The alaninamide scaffold has been utilized to design inhibitors for a variety of other enzymes, including proteases like trypsin and collagenase.[19][21][24][25][26]

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

The following section provides detailed, step-by-step methodologies for the key experiments used to characterize the biological activities of alaninamide derivatives.

General Drug Discovery and Evaluation Workflow

The development of novel alaninamide derivatives typically adheres to a structured workflow, progressing from initial design and synthesis to comprehensive in vivo validation.

Protocol: Maximal Electroshock (MES) Test for Anticonvulsant Activity

This is a primary screening model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[2][24][25]

-

Animals: Male albino mice (20-25 g) are used.[2]

-

Compound Administration: The test compound is administered, typically via intraperitoneal (i.p.) injection or oral gavage (p.o.).[25][26]

-

Pre-treatment Time: A predetermined time is allowed to elapse for the compound to reach its peak effect (typically 30-60 minutes).[2]

-

Anesthesia and Electrode Placement: A drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride in 0.9% saline) is applied to the corneas of the mice.[24] Corneal electrodes are then placed on the eyes.[2]

-

Electrical Stimulation: A maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.[24][25]

-

Endpoint: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[2][24]

-

Data Analysis: The dose that protects 50% of the animals (ED₅₀) is calculated.[24]

Protocol: 6 Hz Seizure Model for Pharmacoresistant Epilepsy

This model is used to identify compounds effective against psychomotor seizures that are often resistant to standard antiepileptic drugs.[14][23][27]

-

Animals: Male albino mice (20-25 g) are used.[23]

-

Compound Administration: The test compound is administered as in the MES test.

-

Pre-treatment Time: A predetermined time is allowed for the compound to take effect.

-

Electrical Stimulation: A low-frequency electrical stimulus (6 Hz, 0.2 ms rectangular pulse, 3 seconds duration) is delivered via corneal electrodes at a specific current (e.g., 32 mA or 44 mA).[23][28]

-

Endpoint: Animals are observed for seizure activity, characterized by a "stunned" posture, forelimb clonus, and stereotyped behaviors.[14][23] An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulation.[27]

-

Data Analysis: The ED₅₀ is calculated.

Protocol: In Vitro Cytotoxicity (MTT) Assay

This colorimetric assay is widely used to assess the ability of a compound to inhibit cell proliferation.[4][13][22][29][30]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.[4][13]

-

Compound Treatment: The cells are treated with various concentrations of the alaninamide derivatives for a specified period (e.g., 72 hours).[4][13]

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[4][22] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.[22][29]

-

Incubation: The plate is incubated for 2-4 hours to allow for formazan formation.[4]

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[4][13]

-

Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[13][30]

-

Data Analysis: The concentration that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.[13]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][31][32][33][34]

-

Preparation of Compound Dilutions: A serial two-fold dilution of the alaninamide derivative is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[17][32]

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17][31] This is then diluted to achieve the final inoculum concentration.

-

Inoculation: Each well is inoculated with the standardized microorganism suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[17]

-

Incubation: The plate is incubated at 37°C for 18-24 hours.[32]

-

Endpoint: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[31]

Conclusion: A Promising Future for Alaninamide Derivatives

The diverse and potent biological activities of alaninamide derivatives firmly establish them as a privileged scaffold in medicinal chemistry. Their demonstrated efficacy in preclinical models of epilepsy, cancer, and infectious diseases, coupled with well-defined mechanisms of action, provides a strong rationale for their continued investigation and development. The favorable drug-like properties reported for several lead compounds further underscore their potential as next-generation therapeutic agents. Future research will undoubtedly focus on optimizing the structure-activity relationships of these derivatives to enhance their potency, selectivity, and pharmacokinetic profiles, ultimately translating their preclinical promise into clinical reality.

References

- L-Alaninamide Hydrochloride: A Versatile Building Block in Medicinal Chemistry and Drug Discovery - Ningbo Inno Pharmchem. (URL: [Link])

- Leveraging L-Alaninamide Hydrochloride (CAS 33208-99-0) for Advanced Drug Discovery. (URL: [Link])

- Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies In Vitro and In Vivo Characterization - ACS Public

- Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies In Vitro and In Vivo Characterization | ACS Chemical Neuroscience. (URL: [Link])

- L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 - Fengchen. (URL: [Link])

- Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PubMed Central. (URL: [Link])

- Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia - PMC - NIH. (URL: [Link])

- A) Synthesis of N‐hydroxy‐l‐alaninamide hydrochloride salt. B)...

- (PDF)

- Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PubMed. (URL: [Link])

- Synthesis and characterization of new polyamides derived from alanine and valine derivatives - PMC - PubMed Central. (URL: [Link])

- Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substr

- Direct Synthesis of α‐Amino Acid Derivatives by Hydrative Amination of Alkynes - PMC - NIH. (URL: [Link])

- Synthesis and antiviral activities of amide derivatives containing the alpha-aminophosphon

- Synthesis of L-alanine hydroxamate sulfonylated derivatives as inhibitors of clostridium histolyticum collagenase - PubMed. (URL: [Link])

- Synthesis of some Amide derivatives and their Biological activity. (URL: [Link])

- Antimicrobial activities of amphiphilic derivatives of α-amino acids - Journal of Chemical Technology and Metallurgy. (URL: [Link])

- Developments with investigating descriptors for antimicrobial AApeptides and their derivatives - PMC - PubMed Central. (URL: [Link])

- Antimicrobial Peptide Analogs From Scorpions: Modifications and Structure-Activity. (URL: [Link])

- Protease inhibitors and their peptidomimetic derivatives as potential drugs - PubMed Central. (URL: [Link])

- Novel Amidine Derivative K1586 Sensitizes Colorectal Cancer Cells to Ionizing Radiation by Inducing Chk1 Instability - PMC - PubMed Central. (URL: [Link])

- Structure-activity relationships of anandamide, an endogenous cannabinoid ligand. (URL: [Link])

- Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning - NIH. (URL: [Link])

- Antiviral Activity of Tenofovir Alafenamide Against HIV-1 Subtypes and Emergence of K65R. (URL: [Link])

- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (URL: [Link])

- Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain - NIH. (URL: [Link])

- Antiviral sulfonamide deriv

- Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC - NIH. (URL: [Link])

- Synthesis and Anticancer Activity of Amide Derivatives of 1,2-Isoxazole Combined 1,2,4-Thiadiazole - ResearchG

- Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L - Chemical Science (RSC Publishing). (URL: [Link])

- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI. (URL: [Link])

- Structure-activity analysis of anandamide analogs: relationship to a cannabinoid pharmacophore - PubMed. (URL: [Link])

- Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed. (URL: [Link])

- Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC - NIH. (URL: [Link])

- Broth Dilution Method for MIC Determin

- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 11. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. meliordiscovery.com [meliordiscovery.com]

- 15. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Alanine racemase - Wikipedia [en.wikipedia.org]

- 20. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 23. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]

- 24. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 25. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. Progressive Seizure Aggravation in the Repeated 6-Hz Corneal Stimulation Model Is Accompanied by Marked Increase in Hippocampal p-ERK1/2 Immunoreactivity in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 30. MTT assay protocol | Abcam [abcam.com]

- 31. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 32. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 33. protocols.io [protocols.io]

- 34. youtube.com [youtube.com]

The Enduring Guardian: A Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic manipulation of protecting groups is fundamental to the art and science of peptide synthesis. Among the pantheon of these chemical guardians, the Carboxybenzyl (Cbz or Z) group, introduced in a seminal 1932 paper by Max Bergmann and Leonidas Zervas, represents a cornerstone innovation that transformed the field.[1][2] This guide offers a deep technical dive into the Cbz protecting group, elucidating the mechanistic underpinnings of its application and removal, its strategic advantages in synthetic planning, and detailed, field-proven protocols for its use. By synthesizing foundational principles with practical application, this document serves as an essential resource for professionals navigating the complexities of modern peptide chemistry.

Introduction: A Revolutionary Leap in Peptide Chemistry

Prior to the introduction of the Cbz group, the synthesis of peptides with a defined sequence was a formidable challenge, often resulting in uncontrolled polymerization.[1] The genius of the Bergmann-Zervas contribution was the introduction of a temporary "mask" for the highly nucleophilic α-amino group of an amino acid.[3][4] By converting the amine into a significantly less reactive carbamate, chemists could selectively activate the carboxyl group for peptide bond formation without the risk of self-condensation.[5][6] This breakthrough ushered in an era of controlled, stepwise peptide synthesis, laying the groundwork for decades of advancements in biochemistry, pharmacology, and materials science.[1][7]

The enduring relevance of the Cbz group lies in a confluence of favorable characteristics:

-

Robust Stability: Cbz-protected amines exhibit remarkable stability across a wide spectrum of reaction conditions, including basic and mildly acidic environments.[5][8] This resilience provides chemists with significant flexibility in multi-step synthetic routes.

-

Facile Introduction and Removal: The group is readily introduced using benzyl chloroformate and can be cleaved under mild conditions, most notably catalytic hydrogenolysis, which proceeds at neutral pH.[9][10]

-

Crystallinity Enhancement: The introduction of the Cbz group frequently enhances the crystallinity of the protected amino acid, simplifying purification by recrystallization.[5][11]

-

Orthogonality: The Cbz group's unique cleavage mechanism (hydrogenolysis) makes it orthogonal to many other common protecting groups, such as the acid-labile tert-Butoxycarbonyl (Boc) group and the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group.[7][12] This orthogonality is critical for the synthesis of complex peptides with multiple protected functional groups.[12][13]

The Chemistry of Cbz Protection and Deprotection

A thorough understanding of the reaction mechanisms governing the application and removal of the Cbz group is paramount for its effective implementation and for troubleshooting potential synthetic hurdles.

Protection of the Amino Group: The Schotten-Baumann Reaction

The N-terminal amine of an amino acid is typically protected as a Cbz-carbamate through a nucleophilic acyl substitution reaction with benzyl chloroformate (Cbz-Cl).[3][7] This reaction is commonly performed under Schotten-Baumann conditions, utilizing an aqueous base to neutralize the hydrochloric acid byproduct and maintain a pH that facilitates the reaction.[7][11]

The mechanism proceeds as follows:

-

Deprotonation: In a basic solution (typically pH 8-10), the amino acid exists predominantly with a deprotonated carboxyl group and a free amino group, which acts as the nucleophile.[11][14]

-

Nucleophilic Attack: The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of benzyl chloroformate.[3][15]

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling a chloride ion and forming the stable Cbz-protected amino acid. The generated HCl is immediately neutralized by the base present in the reaction medium.[7][16]

Caption: Mechanism of N-terminal amine protection using benzyl chloroformate (Cbz-Cl).

Deprotection of the Cbz Group: Catalytic Hydrogenolysis

The hallmark of the Cbz group is its facile removal via catalytic hydrogenolysis.[8][9] This method is exceptionally mild and clean, proceeding under neutral conditions with gaseous hydrogen and a palladium catalyst, typically supported on carbon (Pd/C).[7][17]

The mechanism involves:

-

Adsorption: Both the Cbz-protected substrate and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

-

Oxidative Addition: The palladium catalyst facilitates the cleavage of the benzyl-oxygen bond.

-

Hydrogenolysis: The adsorbed hydrogen atoms are transferred to the substrate, cleaving the C-O bond.

-

Product Formation: This process releases the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene as the sole byproducts.[7] These volatile byproducts are easily removed, simplifying the reaction workup.[1]

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Quantitative Data and Orthogonality

The efficiency of Cbz protection and deprotection, along with its stability relative to other protecting groups, are critical considerations in synthetic strategy.

Reaction Yields

The following tables provide representative yields for the protection and deprotection of various amino substrates, underscoring the high efficiency of these transformations.

Table 1: Representative Yields for Cbz Protection of Various Amines [1]

| Amine Substrate | Reagents and Conditions | Yield (%) |

| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |

| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 |

| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 |

| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 |

Table 2: Comparison of Cbz Deprotection Methods and Yields [1][17]

| Cbz-Protected Substrate | Deprotection Method and Reagents | Yield (%) |

| Cbz-Glycine | H₂ (1 atm), 10% Pd/C, MeOH, rt | > 95 |

| Cbz-Alanine | H₂ (1 atm), 10% Pd/C, EtOH, rt | > 95 |

| Cbz-Phenylalanine | HBr (33% in AcOH), rt | ~90 |

| Cbz-Leucine | Transfer Hydrogenolysis (HCOONH₄, Pd/C), MeOH, reflux | > 90 |

| Cbz-Protected Peptide | Na / liq. NH₃ | ~85 |

Orthogonal Stability

The Cbz group's stability under conditions used to cleave Boc and Fmoc groups is a cornerstone of its utility in complex syntheses.[12]

Table 3: Comparative Stability of Cbz, Boc, and Fmoc Protecting Groups [12]

| Protecting Group | Deprotection Condition | Stability of Other Protecting Groups under these Conditions |

| Cbz (Carboxybenzyl) | H₂, Pd/C (Catalytic Hydrogenolysis) | Boc: Generally stable. Fmoc: Can be cleaved under some hydrogenolysis conditions, indicating quasi-orthogonality. |

| Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA in CH₂Cl₂) | Cbz: Generally stable, though cleavage can occur with prolonged exposure or stronger acids like HBr. Fmoc: Stable. |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., 20% Piperidine in DMF) | Cbz: Stable. Boc: Generally stable, though some studies report potential cleavage under prolonged basic conditions. |

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the protection of an amino acid with Cbz-Cl and its subsequent deprotection via catalytic hydrogenolysis.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)[1]

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[1]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1] A white precipitate of the Cbz-protected amino acid should form.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the Cbz-protected amino acid.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis[1][18]

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[1]

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %) to the solution.[18]

-